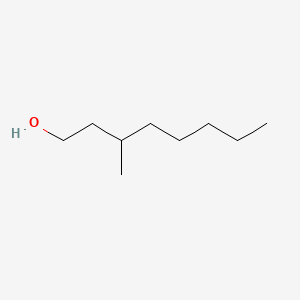

3-Methyl-octan-1-ol

Descripción general

Descripción

Synthesis Analysis

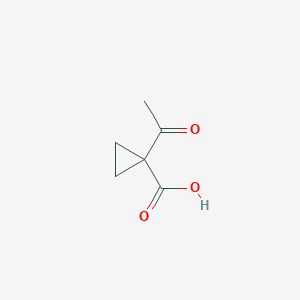

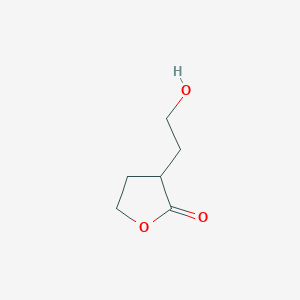

The synthesis of an ester, such as 3-Methyl-octan-1-ol, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular formula of 3-Methyl-octan-1-ol is C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .Physical And Chemical Properties Analysis

3-Methyl-octan-1-ol has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±6.0 kJ/mol and a flash point of 79.5±6.5 °C . The index of refraction is 1.430 .Aplicaciones Científicas De Investigación

Microbial Production

Owing to 3-Methyl-octan-1-ol’s potential use as gasoline replacement and its role as a platform chemical, scientists have searched for and engineered microbes that can efficiently produce 3-Methyl-octan-1-ol in industrial settings to supplement the conventional source (as a byproduct of yeast ethanol fermentation) .

Marine Algae

Oct-1-en-3-ol, a related compound, has been shown to reduce the amount of epiphytic bacteria on P. haitanensis thalli in a concentration-dependent manner . This finding suggests that 3-Methyl-octan-1-ol and related compounds may have potential applications in marine biology and ecology .

Mecanismo De Acción

- 3-Methyl-octan-1-ol (also known as 1-octen-3-ol ) is a volatile organic compound found in various natural sources, including marine algae .

- In the marine alga P. haitanensis, 1-octen-3-ol acts as a self-stimulating messenger, inducing a “primed” state for defense .

- Upregulation of the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 occurs upon exposure to 1-octen-3-ol, preparing the alga for defense .

- The exact molecular interactions remain to be fully elucidated, but its effects on gene expression and redox state contribute to host defense activation .

- The production of 1-octen-3-ol is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .

- This compound adjusts the redox state in cells, leading to defense activation .

- Its absorption, distribution, metabolism, and excretion properties in marine algae are not well-characterized .

- Upon exposure to 1-octen-3-ol, marine algae like P. haitanensis exhibit a “primed” state, enhancing their readiness for defense .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSZAMBOZSCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559035 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloctan-1-OL | |

CAS RN |

38514-02-2 | |

| Record name | 3-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

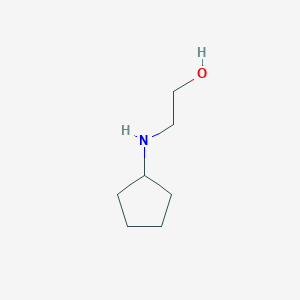

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

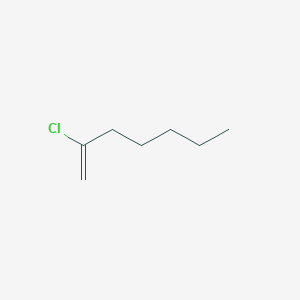

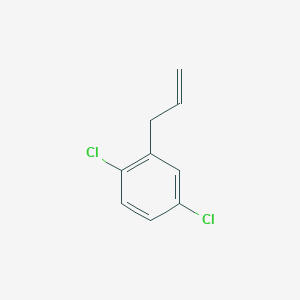

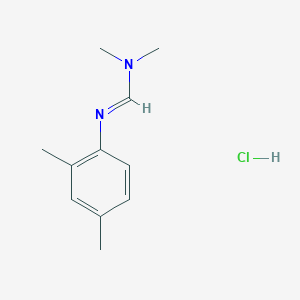

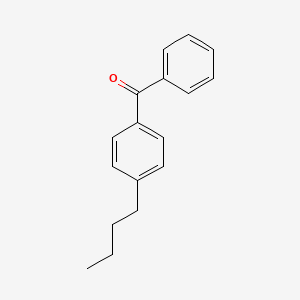

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)